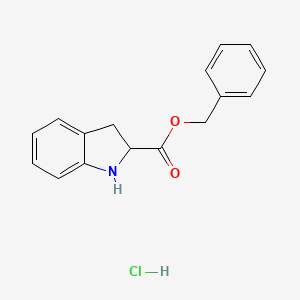

(S)-Benzyl indoline-2-carboxylate hydrochloride

Description

(S)-Benzyl indoline-2-carboxylate hydrochloride is a chiral indoline derivative featuring a benzyl ester group at the 2-position and a hydrochloride salt. Indoline scaffolds are pivotal in medicinal chemistry due to their structural rigidity and bioactivity, particularly in antiviral and central nervous system (CNS) drug development. The (S)-enantiomer is often prioritized for its stereospecific interactions with biological targets.

Properties

Molecular Formula |

C16H16ClNO2 |

|---|---|

Molecular Weight |

289.75 g/mol |

IUPAC Name |

benzyl 2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H15NO2.ClH/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;/h1-9,15,17H,10-11H2;1H |

InChI Key |

IQPDGMMDYUVEFA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Biological Activity

(S)-Benzyl indoline-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Overview of Biological Activity

This compound exhibits a range of biological activities, particularly in anti-inflammatory and anticancer applications. Its structural framework allows for interactions with various biological targets, including enzymes and receptors involved in disease pathways.

The compound's mechanism of action is primarily attributed to its ability to inhibit key cellular pathways that lead to inflammation and cancer proliferation. Here are some of the notable mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that derivatives of indole compounds can significantly reduce the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells when stimulated by lipopolysaccharides (LPS) .

- Anticancer Properties : The compound has demonstrated antiproliferative effects against various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of apoptotic markers such as Bax and Bcl-2 .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. The following table summarizes key findings from SAR studies:

| Compound Modification | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Parent Compound | Integrase Inhibition | 32.37 |

| C6 Halogenated Derivatives | Enhanced Integrase Inhibition | 3.11 - 15.56 |

| Long-chain Substituents | Improved Interaction with Targets | 0.13 - 0.39 |

Case Studies

- Anti-inflammatory Activity : A study synthesized various derivatives based on the indole scaffold, demonstrating significant inhibition of LPS-induced inflammation in macrophage models. The most potent derivative showed an IC50 value significantly lower than the parent compound, indicating enhanced efficacy .

- Antiviral Activity : Research focused on HIV-1 integrase inhibitors revealed that modifications at the C3 position of the indole core significantly improved binding affinity and inhibitory activity against integrase, with some derivatives achieving IC50 values as low as 0.13 µM .

Detailed Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

- Inhibition of Cancer Cell Proliferation : The compound has shown strong antiproliferative activity across multiple cancer cell lines, with GI50 values comparable to established chemotherapeutics like doxorubicin .

- Induction of Apoptosis : Mechanistic studies indicated that treatment with this compound leads to significant increases in apoptotic markers, suggesting a robust mechanism for inducing cell death in cancerous cells .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of (S)-benzyl indoline-2-carboxylate hydrochloride with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| (S)-Benzyl indoline-2-carboxylate HCl* | C₁₆H₁₆ClNO₂ | 289.76 | Not reported | Soluble in DMSO, methanol |

| (S)-Methyl indoline-2-carboxylate HCl | C₁₀H₁₂ClNO₂ | 213.66 | Not reported | Soluble in water, methanol |

| Ethyl indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | Not reported | Soluble in organic solvents |

| Indole-5-carboxylic acid | C₉H₇NO₂ | 161.15 | 232–234 | Limited aqueous solubility |

*Calculated molecular weight based on structural analogy .

- For example, benzyl esters may enhance interactions with hydrophobic pockets in enzyme active sites .

- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases or neutral esters, facilitating in vitro assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-benzyl indoline-2-carboxylate hydrochloride, and how can purity be ensured?

- Methodology :

- Step 1 : Benzylation of (S)-indoline-2-carboxylic acid using benzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF .

- Step 2 : Hydrochloride salt formation via treatment with concentrated HCl in ethyl acetate .

- Purity Control : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to confirm ≥98% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm stereochemistry (e.g., δ 4.2–4.5 ppm for benzyl CH₂) .

- X-ray Crystallography : Use SHELXTL for structure refinement; analyze puckering parameters (Cremer-Pople coordinates) to validate the indoline ring conformation .

- IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and NH bands (~3300 cm⁻¹) .

- Data Table :

| Parameter | Value (X-ray) | Method Reference |

|---|---|---|

| C=O bond length | 1.21 Å | |

| Dihedral angle | 86.97° (indole/tolyl) |

Q. How does the compound’s stability vary under different storage conditions?

- Stability Profile :

- Storage : Stable at 2–8°C under inert atmosphere (argon) for ≥6 months .

- Degradation : Hydrolysis of the ester group occurs at >40°C or in aqueous solutions (pH < 3 or > 9) .

Advanced Research Questions

Q. How can chiral purity be rigorously validated, especially in enantioselective synthesis?

- Methods :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers; retention time differences ≥1.5 min .

- Polarimetry : Compare specific rotation ([α]D²⁵ = +45° to +50° in methanol) with literature .

- Advanced : Vibrational circular dichroism (VCD) for absolute configuration confirmation .

Q. What computational strategies predict the compound’s conformational dynamics and binding interactions?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level; calculate puckering amplitude (q = 0.42 Å) for the indoline ring .

- Molecular Docking : Simulate interactions with indoleamine-2,3-dioxygenase (IDO1) using AutoDock Vina; prioritize hydrogen bonds with His346 and Ser263 .

Q. How can biological activity assays be designed to evaluate its enzyme inhibition potential?

- Protocol :

- In Vitro Assay : Incubate with IDO1 enzyme and L-tryptophan; measure kynurenine production via UV-Vis (λ = 490 nm) .

- Controls : Include 1-methyl-D-tryptophan (positive control) and DMSO vehicle .

- IC₅₀ Calculation : Fit dose-response curves using GraphPad Prism (nonlinear regression) .

Q. How should contradictory crystallographic data (e.g., bond angles) be resolved?

- Case Study : Discrepancies in dihedral angles (e.g., 58.41° vs. 86.97° for indole-aryl rings) may arise from crystallization solvents (ethyl acetate vs. DMSO) .

- Resolution :

- Repeat experiments under identical conditions.

- Validate via Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular forces .

Q. What reaction mechanisms explain its participation in benzylation or ring-opening reactions?

- Proposed Mechanism :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.